1-methyl-2-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-20-8-3-5-14(17(20)22)16(21)19-10-12-4-2-7-18-15(12)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDZDUPKJBHUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Formation of the Dihydropyridine Ring: The intermediate is then subjected to a cyclization reaction to form the dihydropyridine ring. This can be achieved using reagents like ammonium acetate and acetic acid under reflux conditions.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-2-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in substituents on the dihydropyridine core or the carboxamide-linked aromatic system:
Analysis
- Thiophene vs. Furan : The target compound’s thiophene substituent (C₄H₃S) offers greater polarizability and lipophilicity compared to furan (C₄H₃O) in ’s analogs. This may improve membrane permeability but reduce solubility in polar solvents .
- Planarity and Conjugation: The near-planar conformation observed in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle: 8.38°) suggests extended π-conjugation via the amide bridge.
- Hydrogen Bonding: The carboxamide group in the target compound can form intra- and intermolecular N–H···O hydrogen bonds, similar to centrosymmetric dimers in ’s compound.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 350 g/mol based on analogs (e.g., 344.36 g/mol for ’s trimethoxyphenyl derivative). Higher molecular weight may impact bioavailability.
- pKa : The trimethoxyphenyl analog () has a predicted pKa of 10.83, indicating moderate basicity. The thiophene substituent in the target compound could lower the pKa slightly due to sulfur’s electron-withdrawing inductive effect .
- Solubility : Thiophene’s hydrophobicity may reduce aqueous solubility compared to furan-containing analogs ().
Pharmacological Potential
While pharmacological data for the target compound is unavailable, structural analogs suggest possible applications:
- Dihydropyridine Core : Often associated with calcium channel modulation (e.g., nifedipine derivatives).
- Thiophene-Pyridine Hybrid : May target kinases or GPCRs due to planar, aromatic pharmacophores.
- Carboxamide Linker : Enhances hydrogen bonding with biological targets, as seen in protease inhibitors .
Biological Activity
1-Methyl-2-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a dihydropyridine core, a thiophene ring, and a pyridine moiety, which may contribute to its diverse biological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure allows for various interactions with biological targets, which are critical for its activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of dihydropyridine compounds often demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some pyridine and thiophene derivatives have been reported to possess antimicrobial activity.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
Anticancer Activity
A study focusing on related compounds has demonstrated significant cytotoxicity against human cancer cell lines. For instance, thiazolopyridazine derivatives showed IC50 values ranging from 6.90 to 51.46 µM against various cancer types, including breast (MCF-7) and colon (HCT-116) cancers. These findings suggest that similar structural motifs in this compound may also confer anticancer properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 19.35 |
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
Antimicrobial Properties
The presence of thiophene and pyridine rings in the compound suggests potential antimicrobial activity. Research on similar compounds has indicated that modifications on these rings can enhance activity against bacterial strains.
Enzyme Inhibition
Preliminary data suggest that the compound may inhibit specific enzymes such as kinases or proteases involved in cancer progression or microbial resistance mechanisms. The binding affinity and inhibition constants (Ki values) would need to be evaluated through further biochemical assays.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of similar compounds. For instance:
- Synthesis via High-pressure Techniques : Research has utilized high-pressure synthesis methods to create novel derivatives with enhanced biological activity.
- In vitro Testing : Various derivatives have been screened for their cytotoxic effects using MTT assays, revealing promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
